3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-methoxyphenyl)methyl]thiophene-2-carboxamide
Description
This compound features a thiophene-2-carboxamide core substituted with a 4-(2-fluorophenyl)piperazin-1-yl sulfonyl group at the 3-position and an N-[(2-methoxyphenyl)methyl] moiety. Its molecular formula is C22H22FN3O4S2, with a calculated molecular weight of 475.5 g/mol. The structural complexity arises from the sulfonyl-linked piperazine and the methoxy-substituted benzyl group, which are critical for its physicochemical and pharmacological properties .
Properties
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-N-[(2-methoxyphenyl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4S2/c1-31-20-9-5-2-6-17(20)16-25-23(28)22-21(10-15-32-22)33(29,30)27-13-11-26(12-14-27)19-8-4-3-7-18(19)24/h2-10,15H,11-14,16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKMEOFYCYRCTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that piperazine derivatives, which are part of this compound’s structure, are widely employed in drugs and show a wide range of biological and pharmaceutical activity.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on the presence of a piperazine ring, it can be hypothesized that the compound may interact with various neurotransmitter systems.
Biochemical Pathways
Compounds with similar structures have shown inhibitory activity against influenza a and coxsackie b4 virus due to their ability to bind with high affinity to multiple receptors. This suggests that the compound could potentially affect the biochemical pathways related to these viruses.
Pharmacokinetics
The compound’s molecular weight of 3424 g/mol and its computed XLogP3-AA value of 2.2 suggest that it may have good bioavailability.
Biological Activity
The compound 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-methoxyphenyl)methyl]thiophene-2-carboxamide (CAS Number: 1040634-59-0) is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the biological activity of this compound, supported by various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 459.6 g/mol. The structure features a thiophene ring, a piperazine moiety, and a methoxyphenyl group, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiophene carboxamide derivatives. For instance, compounds similar to the one in focus have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study demonstrated that thiophene-based compounds could induce apoptosis in cancer cells. For example, in tests involving K562 chronic myelogenous leukemia cells, treatment with submicromolar concentrations led to significant cell death through mechanisms involving caspase activation and mitochondrial dysfunction .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | K562 | < 5 | Apoptosis via caspase activation |
| Thiophene Derivative 8 | Hep3B | 5.46 | Disruption of tubulin dynamics |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research indicates that thiophene derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. A comparative study showed that certain thiophene derivatives had higher activity indices than traditional antibiotics like ampicillin .
Antimicrobial Efficacy Table
| Bacterial Strain | Compound Activity Index (%) |
|---|---|
| E. coli | 83.3 |
| Pseudomonas aeruginosa | 82.6 |
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction of this compound with biological targets at the molecular level. The binding affinity to specific proteins involved in cancer progression was evaluated using docking simulations, revealing promising results that correlate with its observed biological activities .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiophene derivatives. The presence of specific functional groups, such as methoxy and sulfonyl moieties, has been linked to enhanced biological activity. Variations in these groups can significantly affect the compound's interaction with target proteins and overall potency.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
The compound is compared to analogs with modifications in:
- Piperazine substituents (e.g., fluorophenyl vs. trifluoromethoxyphenyl).
- Linker groups (sulfonyl vs. alkyl chains or carbothioyl).
- N-Substituents (aryl vs. arylalkyl groups).
Table 1: Structural and Molecular Comparison
Research Findings and Hypotheses
- Activity Prediction : Thiophene carboxamides are associated with analgesic , anti-inflammatory , and antimicrobial activities (). The target compound’s methoxy group may enhance anti-inflammatory potency .
- Receptor Binding : The 2-fluorophenylpiperazine moiety is prevalent in antipsychotics (e.g., aripiprazole), suggesting dopamine D2 receptor partial agonism as a plausible mechanism .
Preparation Methods
Suzuki-Miyaura Coupling
Table 1: Representative Suzuki-Miyaura Conditions for Thiophene Synthesis
| Parameter | Specification |
|---|---|
| Catalyst | Pd(dtbpf)Cl₂ |
| Ligand | Not required |
| Solvent System | Acetone/H₂O (2:1) |
| Reaction Time | 16 hours |
| Temperature | 45°C |
| Yield Range | 80–90% |
Amidation with 2-Methoxybenzylamine
The final step involves coupling the sulfonated thiophene carboxylic acid with 2-methoxybenzylamine. Source describes a surfactant-mediated aqueous amidation:
Amidation Procedure
Table 2: Optimization of Amidation Conditions
| Variable | Optimal Value |
|---|---|
| Surfactant | TPGS-750-M |
| Solvent Polarity | Biphasic (H₂O/THF) |
| Temperature | 60°C |
| Reaction Time | 6 hours |
| Amine Equivalents | 1.2 |
Alternative Pathways and Recent Advances
Emerging methodologies from source highlight direct amide bond formation using di-2-pyridyldithiocarbonate (DPDTC):
-
Advantages : Avoids acyl chloride intermediates, improving functional group tolerance.
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Conditions :
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Reagent: DPDTC (1.1 equiv).
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Base: Ammonium hydroxide.
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Solvent: 2-MeTHF/H₂O.
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Catalyst: None required.
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Challenges and Optimization Strategies
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Sulfonation Selectivity : Competing sulfonation at the piperazine’s secondary nitrogen is mitigated by using bulkier sulfonating agents (e.g., mesyl chloride).
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Amidation Efficiency : Surfactants like TPGS-750-M enhance interfacial contact in biphasic systems, increasing yields by 15–20% compared to traditional methods.
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Purification : Silica gel chromatography remains standard, though source reports successful use of centrifugal partition chromatography for polar intermediates.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?
The synthesis involves a multi-step approach:
- Step 1 : Preparation of the piperazine intermediate by reacting 2-fluorophenylpiperazine with a sulfonyl chloride derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonylated intermediate .
- Step 2 : Coupling the sulfonylated intermediate with a thiophene-2-carboxamide derivative. This step typically uses coupling agents like HBTU or EDCI in THF/DMF at room temperature for 12–24 hours .
- Characterization : Intermediates are validated via H/C NMR (to confirm sulfonylation and regiochemistry) and LC-MS (to monitor purity ≥95%) .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- NMR Spectroscopy : H and C NMR identify substituent positions on the thiophene and piperazine rings, with characteristic shifts for sulfonyl (δ ~3.3 ppm) and methoxy groups (δ ~3.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H] expected at m/z 504.12) and detects impurities .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98% required for biological assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in the sulfonylation step?
- Solvent Selection : Replace dichloromethane with acetonitrile to improve solubility of the sulfonyl chloride intermediate, reducing side-product formation .
- Catalysis : Add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate sulfonylation at 25°C, achieving yields >85% .
- Workup : Use aqueous NaHCO to quench excess sulfonyl chloride, followed by extraction with ethyl acetate and silica gel chromatography for purification .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
- Assay Standardization : Compare IC values under consistent conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to confirm binding affinity (e.g., K < 100 nM) .
- Metabolite Screening : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects in cellular models .
Q. How is computational modeling applied to study structure-activity relationships (SAR)?
- Molecular Docking : Dock the compound into homology models of dopamine D/D receptors (due to the piperazine moiety) using AutoDock Vina. Key interactions include hydrogen bonding between the sulfonyl group and Ser193 (D receptor) .
- QSAR Analysis : Train a model using IC data from analogs (e.g., substituents on the thiophene ring) to predict bioactivity. Descriptors like logP and polar surface area are critical for blood-brain barrier penetration .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
